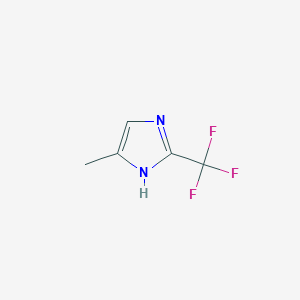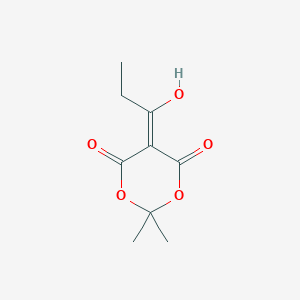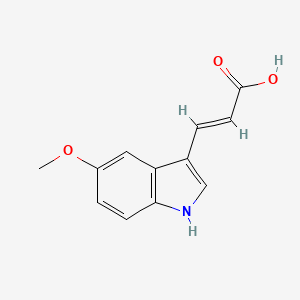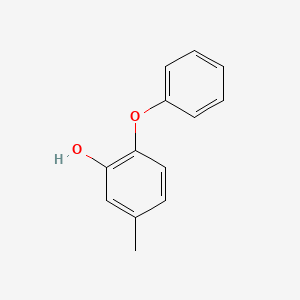
5-Methyl-2-phenoxyphenol
Vue d'ensemble
Description
5-Methyl-2-phenoxyphenol is a compound with the molecular formula C13H12O2 . It is also known as 2-Methoxy-5-methylphenol . This compound belongs to the class of organic compounds known as diphenylethers .
Molecular Structure Analysis
The molecular structure of 5-Methyl-2-phenoxyphenol consists of 13 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 200.233 Da .Applications De Recherche Scientifique
Anticancer Activity
The synthesis and characterization of various Schiff bases, including those related to 5-Methyl-2-phenoxyphenol, have demonstrated potential anticancer activities. Specifically, studies have shown that these compounds exhibit cytotoxicity against cancer cell lines, such as HeLa and MCF-7, suggesting a potential application in cancer treatment (Uddin et al., 2020).
DNA Methylation Research
5-Methyl-2-phenoxyphenol is also relevant in studies of DNA methylation, a key epigenetic mechanism in gene regulation. Research involving 5-methyl-2'-deoxycytidine, a related compound, has contributed to our understanding of DNA methylation/hydroxymethylation in organisms like Caenorhabditis elegans. This research is pivotal in exploring the existence of DNA methylation mechanisms in species previously thought to lack them (Hu et al., 2015).
Hepatic Stellate Cell Research
In the context of liver fibrosis, studies involving DNA methylation, including 5-methylcytosine (a compound related to 5-Methyl-2-phenoxyphenol), have been crucial in understanding the role of epigenetic changes in hepatic stellate cells, a key factor in the progression of liver diseases (Page et al., 2016).
Chromatographic Analysis
The use of 5-Methyl-2-phenoxyphenol-related compounds in chromatographic analysis, particularly in the study of chlorinated phenoxyphenols, has been significant. This research aids in understanding the composition of various environmental contaminants and their potential impact (Humppi et al., 1984).
Antidepressant Treatment Response
Research on tryptophan hydroxylase-2 methylation, which involves compounds related to 5-Methyl-2-phenoxyphenol, sheds light on the influence of DNA methylation on the response to antidepressant treatments. This is particularly relevant in the context of major depressive disorder and the role of early-life stress (Shen et al., 2020).
Propriétés
IUPAC Name |
5-methyl-2-phenoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-10-7-8-13(12(14)9-10)15-11-5-3-2-4-6-11/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPPMDCSGSHZHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



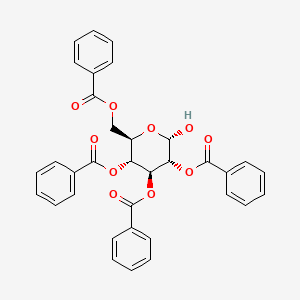

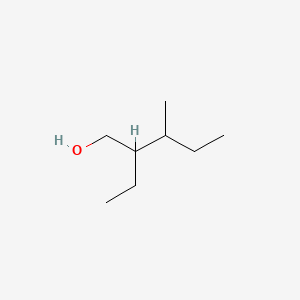

![5-Methoxybenzo[d]isoxazol-3(2H)-one](/img/structure/B3277812.png)
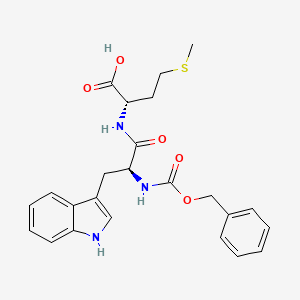
![Thieno[3,2-d][1,3]thiazol-2-amine](/img/structure/B3277823.png)

